N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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Overview
Description
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methylsulfonyl group, and a trifluoromethyl group attached to an aniline and acetamide backbone .
Preparation Methods
The synthesis of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloroaniline with methylsulfonyl chloride to form 4-chloro(methylsulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide include:
2-chloro-4-(methylsulfonyl)aniline: Shares the chloro and methylsulfonyl groups but lacks the trifluoromethyl group.
2-chloro-4-(trifluoromethyl)aniline: Contains the chloro and trifluoromethyl groups but lacks the methylsulfonyl group.
The uniqueness of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H14ClF3N2O3S |
---|---|
Molecular Weight |
406.8g/mol |
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-26(24,25)22(14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
UQPBLEVCUGMPNJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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